molecular formula C12H16F3N3O B2572616 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol CAS No. 215434-37-0

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

Cat. No. B2572616
M. Wt: 275.275
InChI Key: AWMALSJZVLRFNA-UHFFFAOYSA-N
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Description

The compound “2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol” is a chemical with the CAS Number: 215434-37-0 . Its molecular weight is 275.27 , and its molecular formula is C12H16F3N3O . The IUPAC name for this compound is 2-{4-[5-(trifluoromethyl)-2-pyridinyl]-1-piperazinyl}ethanol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . Its boiling point is 394.0±42.0 °C at 760 mmHg . The flash point is 192.1±27.9 °C . Unfortunately, the melting point is not available .

Scientific Research Applications

Synthesis and Learning Facilitation 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol derivatives have been synthesized and evaluated for their effects on learning and memory facilitation in mice. Specifically, a compound within this family demonstrated significant learning and memory facilitation, indicating its potential for cognitive enhancement applications Li Ming-zhu (2012).

Antimicrobial Activity The antimicrobial activity of new pyridine derivatives, including structures similar to 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, has been investigated. These compounds exhibited variable and modest activity against certain bacteria and fungi, suggesting their potential use in the development of new antimicrobial agents N. Patel, S. N. Agravat, Faiyazalam M. Shaikh (2011).

Antibacterial and Anticancer Evaluation Derivatives of 2-chloro-3-hetarylquinolines, which share structural similarities with 2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol, have been synthesized and tested for their antibacterial and anticancer properties. Some compounds displayed potent antibacterial activity against S. aureus and showed a broad range of activity against various tumor cell lines S. Bondock, Hanaa Gieman (2015).

Protecting Group for Carboxylic Acids The compound 2-(pyridin-2-yl)ethanol, closely related to the queried chemical, has been used as a protecting group for carboxylic acids. It's shown to be selectively removable post-polymerization, either chemically or thermally, while being stable under acidic conditions. This property indicates its utility in the polymer and material sciences Marios Elladiou, C. S. Patrickios (2012).

Insecticidal Properties Compounds based on the structure of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), which is structurally similar to the queried compound, have been explored as potential insecticides with a novel mode of action. These derivatives exhibited growth-inhibiting and larvicidal activities against armyworms, suggesting their potential application in agricultural pest control M. Cai, Zhong Li, Feng Fan, Qingchun Huang, X. Shao, G. Song (2010).

Safety And Hazards

The safety information available indicates that this compound is an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N3O/c13-12(14,15)10-1-2-11(16-9-10)18-5-3-17(4-6-18)7-8-19/h1-2,9,19H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWMALSJZVLRFNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanol

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